molecular formula C9H11FO2 B6335740 1-Ethoxy-3-fluoro-5-methoxybenzene CAS No. 2432848-79-6

1-Ethoxy-3-fluoro-5-methoxybenzene

Cat. No.: B6335740
CAS No.: 2432848-79-6
M. Wt: 170.18 g/mol
InChI Key: JWCCFQMBJNTHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-3-fluoro-5-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the aromatic ring

Biochemical Analysis

Biochemical Properties

1-Ethoxy-3-fluoro-5-methoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to interact with liver microsomes in vitro, leading to various metabolic reactions such as dealkylation, H-abstraction, and hydroxylation .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior, including alterations in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form sigma-bonds with benzene rings, generating positively charged intermediates that further react to yield substituted benzene rings . These interactions can lead to significant biochemical changes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the compound’s metabolic pathways in liver microsomes have been studied, revealing various species-dependent metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, some metabolites of the compound exhibit developmental toxicity and mutagenicity in rats . These findings highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including dealkylation, H-abstraction, and hydroxylation reactions. These pathways involve interactions with various enzymes and cofactors, leading to the formation of multiple metabolites . The compound’s metabolism can significantly impact its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is crucial for elucidating the compound’s overall biochemical effects.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns can play a critical role in determining the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluoro-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 3-fluoro-5-methoxybenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-fluoro-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Ethoxy-3-fluoro-5-methylbenzene
  • 1-Ethoxy-3-chloro-5-methoxybenzene
  • 1-Methoxy-3-fluoro-5-ethoxybenzene

Comparison: 1-Ethoxy-3-fluoro-5-methoxybenzene is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. Compared to 1-ethoxy-3-fluoro-5-methylbenzene, the methoxy group in this compound provides additional sites for hydrogen bonding, potentially enhancing its solubility and reactivity . The presence of the fluoro group also distinguishes it from 1-ethoxy-3-chloro-5-methoxybenzene, as fluorine imparts different electronic effects and metabolic stability .

Properties

IUPAC Name

1-ethoxy-3-fluoro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCCFQMBJNTHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.